

Spectroscopic comparison of 3-aminoisoxazole vs 4-aminoisoxazole vs 5-aminoisoxazole

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Compound of Interest

Compound Name: 4-Aminoisoxazole hydrochloride

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A Comparative Spectroscopic Analysis of 3-, 4-, and 5-Aminoisoxazole Isomers

A detailed examination of the spectroscopic signatures of 3-aminoisoxazole, 4-aminoisoxazole, and 5-aminoisoxazole reveals distinct characteristics crucial for their identification and differentiation. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols, to aid researchers in the fields of medicinal chemistry and drug development.

The subtle shift in the position of the amino group on the isoxazole ring significantly influences the electronic environment of the molecule, leading to unique spectroscopic fingerprints for each isomer. Understanding these differences is paramount for unambiguous characterization in synthesis and quality control processes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three aminoisoxazole isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons in the molecule.

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
3-Aminoisoazazole	H4: ~5.8, H5: ~8.2, NH ₂ : variable	C3: ~163, C4: ~88, C5: ~153
4-Aminoisoazazole	H3: ~8.0, H5: ~8.0, NH ₂ : variable	C3: ~145, C4: ~110, C5: ~145
5-Aminoisoazazole	H3: ~7.7, H4: ~5.5, NH ₂ : variable	C3: ~158, C4: ~80, C5: ~170

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The key vibrational modes for aminoisoazoles include N-H stretching of the amino group and C=N and C=C stretching of the isoazole ring.

Compound	Key FT-IR Peaks (cm ⁻¹)
3-Aminoisoazazole	~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1580 (ring stretch)
4-Aminoisoazazole	~3400-3200 (N-H stretch), ~1650 (C=N stretch), ~1590 (ring stretch)
5-Aminoisoazazole	~3400-3200 (N-H stretch), ~1630 (C=N stretch), ~1570 (ring stretch)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular ion peak (M^+) corresponds to the molecular weight of the compound.

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
3-Aminoisoxazole	84	56, 42, 28
4-Aminoisoxazole	84	55, 41, 28
5-Aminoisoxazole	84 ^[1]	55, 43, 28

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the aminoisoxazole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used with a 30° pulse angle, a 2-second relaxation delay, and several thousand scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the solid sample.

- Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

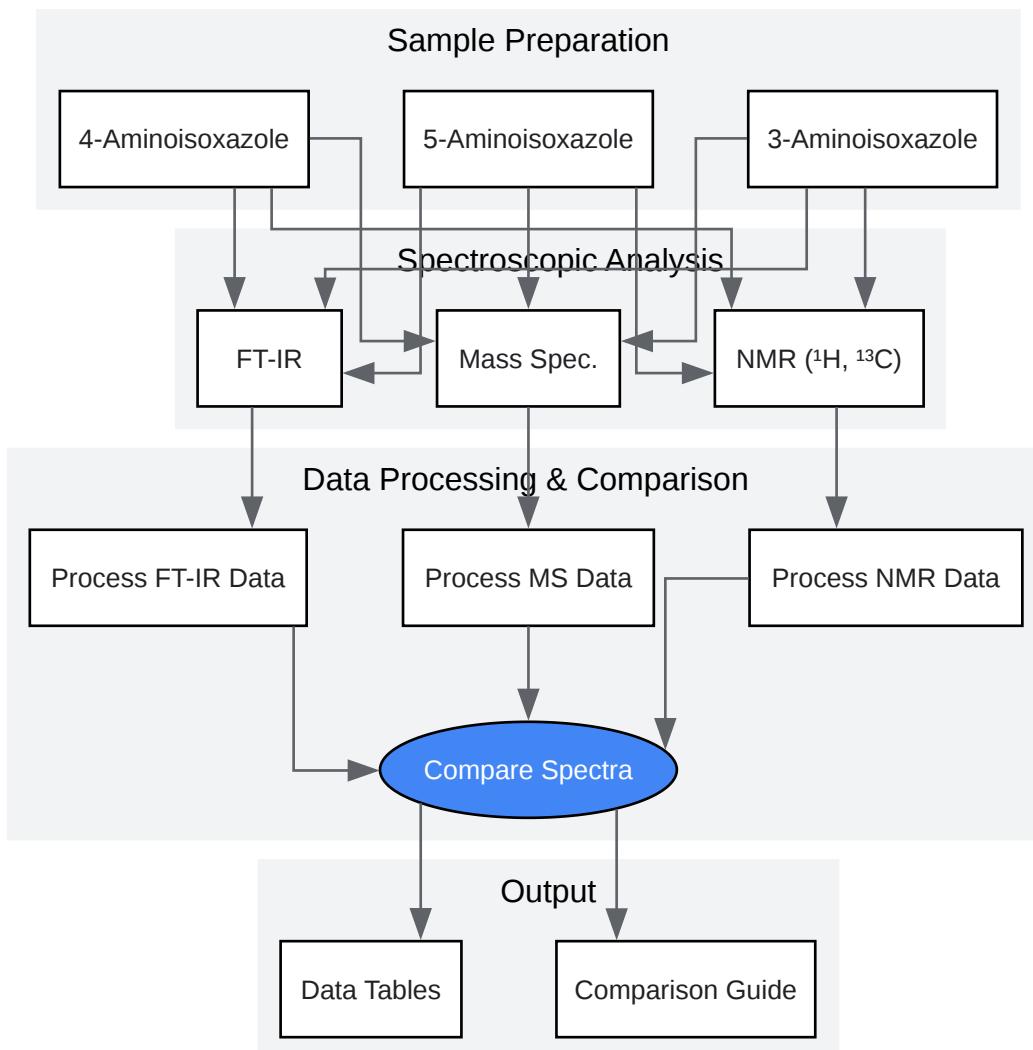
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 10-100 $\mu\text{g/mL}$.
- Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the aminoisoxazole isomers.

Workflow for Spectroscopic Comparison of Aminoisoxazole Isomers

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Caption: Workflow for the spectroscopic comparison of aminoisoxazole isomers.

This comprehensive guide provides researchers with the necessary spectroscopic data and methodologies to confidently distinguish between 3-, 4-, and 5-aminoisoxazole. The distinct patterns observed in their NMR, IR, and mass spectra serve as reliable identifiers for these closely related isomers.

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References

- 1. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]
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